molecular formula C28H29FN2O3S B2866680 1-benzyl-7-(diethylamino)-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one CAS No. 892782-87-5

1-benzyl-7-(diethylamino)-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one

Cat. No. B2866680
CAS RN: 892782-87-5
M. Wt: 492.61
InChI Key: UUXMGQBSESCWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-7-(diethylamino)-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H29FN2O3S and its molecular weight is 492.61. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activities : Patel et al. (2009) synthesized various substituted compounds related to the chemical structure , examining their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study indicates the potential of such compounds in pharmacological screenings (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

  • Structure-Activity Relationship and Pharmacological Studies : Kasai et al. (2012) investigated 3-aminomethylquinoline derivatives for their potential as melanin-concentrating hormone receptor 1 antagonists. This research sheds light on the significance of structural modifications of quinoline derivatives for biological activity, relevant to our chemical of interest (Kasai et al., 2012).

  • Cyclization Techniques in Synthesis : Saitoh et al. (2001) explored the synthesis of quinoline derivatives using Pummerer-type cyclization, demonstrating the synthetic pathways and techniques relevant to compounds like the one (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

  • Synthesis of Fluorophores for Biological Applications : Singh and Singh (2007) synthesized novel fluorophores related to the quinoline structure for use in labeling of nucleosides and oligodeoxyribonucleotides, suggesting applications in biochemical and biomedical fields (Singh & Singh, 2007).

  • Synthesis of Quinolone Antibacterial Agents : Sánchez et al. (1988) explored the synthesis and structure-activity relationships of quinoline derivatives, emphasizing their significance in developing antibacterial agents (Sánchez et al., 1988).

  • Design and Synthesis of Caged Probes : Aoki et al. (2008) designed a caged probe based on a quinolin derivative for fluorescence studies, indicating the compound's utility in biochemical applications (Aoki, Sakurama, Ohshima, Matsuo, Yamada, Takasawa, Tanuma, Takeda, & Kimura, 2008).

properties

IUPAC Name

1-benzyl-7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN2O3S/c1-5-30(6-2)25-16-24-22(15-23(25)29)28(32)27(18-31(24)17-21-10-8-7-9-11-21)35(33,34)26-14-19(3)12-13-20(26)4/h7-16,18H,5-6,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXMGQBSESCWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=C(C=CC(=C3)C)C)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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